Acid Red 17
Overview
Description
Acid Red 17, also known as Newport Acid Bordeaux B Conc. C.I. 16180, is a chemical compound with the linear formula C20H12N2Na2O7S2 . It is used as a coloring agent in various applications. In cosmetics and personal care products, Acid Red 17 is used in the formulation of bath products, cleansing products, colognes and fragrances, hair conditioners, hair wave sets, makeup, nail products, skin care products, and suntan products .
Chemical Reactions Analysis
A study discusses the degradation mechanism of Acid Red 17 using HPLC-MS/MS . The study investigates the feasibility of applying ozone and ultraviolet to detoxify the wastewater containing Acid Red 17 dye .
Physical And Chemical Properties Analysis
Acid Red 17 appears as an odorless, dark red powder or granules . It is soluble in water and alcohol at ambient conditions . It is generally supplied as red Sodium Salt but can also be used as Calcium and Potassium Salts .
Scientific Research Applications
Degradation and Removal Processes
- Sonocatalytic Degradation : ZnFe nanolayered double hydroxide (NLDH) shows significant sonocatalytic activity in removing Acid Red 17, a model pollutant, from solutions. This process involves the generation of free radicals crucial for the degradation of Acid Red 17 molecules (Khataee et al., 2018).
- Photocatalytic and Photoelectro-Fenton Processes : Photocatalytic treatment using TiO2 nanoparticles combined with photoelectro-Fenton (PEF) process effectively removes Acid Red 17 from solutions. Response Surface Methodology (RSM) is used to optimize operational parameters for this process (Khataee et al., 2010).
- Heterogeneous Fenton-like Degradation : Iron rich laterite soil, as a mesoporous catalyst, is effective for the heterogeneous Fenton-like degradation of Acid Red 17 under visible light (Khataee et al., 2015).
- Sonophotocatalytic Degradation : Pt decorated CeO2 nanocomposite used as a sonophotocatalyst significantly enhances the degradation efficiency of Acid Red 17 under visible light irradiation and ultrasonic waves (Khan et al., 2022).
Sorption and Removal
- Sorption on Cotton Fiber : Acid Red 17, among other dyes, shows potential for sorption on cotton fiber. Sorption capacity and effectiveness are influenced by factors like pH, dye concentration, and temperature (Saleem et al., 2007).
Environmental Impact and Remediation
- Soil Acidification : Chemical fertilization, especially with nitrogen, can lead to intensified soil acidification in areas with red soil, a common issue in southern China. Manure application is found to be an effective method to prevent or reverse this process (Cai et al., 2015).
Innovative Applications
- NLO-Dye Interactions : The dye Red 17, with nonlinear optical properties, has been studied for its interactions with metal alkoxide precursors of hybrid materials. This research is significant for the development of materials with specific optical characteristics (Lebeau & Sanchez, 2002).
Safety And Hazards
properties
IUPAC Name |
disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRXTFDXJQAGAV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041711 | |
Record name | C.I. Acid Red 17, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder; [Acros Organics MSDS] | |
Record name | Bordeaux Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12413 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acid Red 17 | |
CAS RN |
5858-33-3 | |
Record name | C.I. 16180 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Red 17, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-(1'-naphthylazo)naphth-2-ol-3,6-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID RED 17 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y443D49605 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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